molecular formula C22H27NO B220224 5-[Benzyl(tert-butyl)amino]-2-phenylpent-3-yn-2-ol

5-[Benzyl(tert-butyl)amino]-2-phenylpent-3-yn-2-ol

Cat. No. B220224
M. Wt: 321.5 g/mol
InChI Key: LJEVBRWNAWYRBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[Benzyl(tert-butyl)amino]-2-phenylpent-3-yn-2-ol, also known as BPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BPP is a synthetic compound that has been synthesized using different methods, and its unique chemical structure has led to its investigation in various fields of research.

Mechanism of Action

The mechanism of action of 5-[Benzyl(tert-butyl)amino]-2-phenylpent-3-yn-2-ol is not fully understood, but it is believed to act by inhibiting the activity of specific enzymes involved in cancer cell growth and inflammation. 5-[Benzyl(tert-butyl)amino]-2-phenylpent-3-yn-2-ol has been shown to inhibit the activity of the enzyme glycogen synthase kinase-3 beta (GSK-3β), which is involved in the regulation of various cellular processes, including cell proliferation and apoptosis.
Biochemical and Physiological Effects:
5-[Benzyl(tert-butyl)amino]-2-phenylpent-3-yn-2-ol has been shown to have significant biochemical and physiological effects in various studies. In vitro studies have shown that 5-[Benzyl(tert-butyl)amino]-2-phenylpent-3-yn-2-ol inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. 5-[Benzyl(tert-butyl)amino]-2-phenylpent-3-yn-2-ol has also been shown to inhibit the production of inflammatory cytokines, which are involved in the development of various inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of 5-[Benzyl(tert-butyl)amino]-2-phenylpent-3-yn-2-ol is its unique chemical structure, which has led to its investigation in various fields of research. 5-[Benzyl(tert-butyl)amino]-2-phenylpent-3-yn-2-ol has also been shown to have significant biological activity, making it a potential candidate for drug development. However, one of the limitations of 5-[Benzyl(tert-butyl)amino]-2-phenylpent-3-yn-2-ol is its low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the investigation of 5-[Benzyl(tert-butyl)amino]-2-phenylpent-3-yn-2-ol. One potential direction is the development of 5-[Benzyl(tert-butyl)amino]-2-phenylpent-3-yn-2-ol-based drugs for the treatment of cancer and inflammatory diseases. Another direction is the investigation of 5-[Benzyl(tert-butyl)amino]-2-phenylpent-3-yn-2-ol in other fields of research, such as material science and organic synthesis. Additionally, further studies are needed to fully understand the mechanism of action of 5-[Benzyl(tert-butyl)amino]-2-phenylpent-3-yn-2-ol and its potential applications in various fields of research.

Synthesis Methods

5-[Benzyl(tert-butyl)amino]-2-phenylpent-3-yn-2-ol has been synthesized using different methods, including the Sonogashira coupling reaction, which involves the coupling of an aryl halide with an alkyne in the presence of a palladium catalyst. Another method involves the reduction of a nitro compound followed by the coupling reaction with an aryl halide.

Scientific Research Applications

5-[Benzyl(tert-butyl)amino]-2-phenylpent-3-yn-2-ol has been investigated for its potential applications in various fields of research, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, 5-[Benzyl(tert-butyl)amino]-2-phenylpent-3-yn-2-ol has been studied for its potential as an anticancer agent due to its ability to inhibit the growth of cancer cells in vitro. 5-[Benzyl(tert-butyl)amino]-2-phenylpent-3-yn-2-ol has also been investigated for its potential as an anti-inflammatory agent due to its ability to inhibit the production of inflammatory cytokines.

properties

Product Name

5-[Benzyl(tert-butyl)amino]-2-phenylpent-3-yn-2-ol

Molecular Formula

C22H27NO

Molecular Weight

321.5 g/mol

IUPAC Name

5-[benzyl(tert-butyl)amino]-2-phenylpent-3-yn-2-ol

InChI

InChI=1S/C22H27NO/c1-21(2,3)23(18-19-12-7-5-8-13-19)17-11-16-22(4,24)20-14-9-6-10-15-20/h5-10,12-15,24H,17-18H2,1-4H3

InChI Key

LJEVBRWNAWYRBC-UHFFFAOYSA-N

SMILES

CC(C)(C)N(CC#CC(C)(C1=CC=CC=C1)O)CC2=CC=CC=C2

Canonical SMILES

CC(C)(C)N(CC#CC(C)(C1=CC=CC=C1)O)CC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.